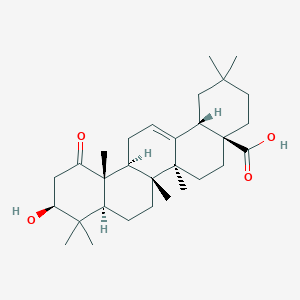

Virgatic acid

説明

Botanical Sources and Distribution

The isolation of Virgatic acid has been reported from several plant families, most notably the Euphorbiaceae and Lamiaceae, as well as other distinct species.

While the Euphorbiaceae family is a vast and chemically diverse group of flowering plants, known for producing a wide array of secondary metabolites, specific documentation directly linking this compound to a broad range of species within this family is an area of ongoing research. academicjournals.org The family's general importance in traditional medicine and its known production of various terpenoids suggest its potential as a source for compounds like this compound. academicjournals.org

The genus Salvia (sage), a prominent member of the Lamiaceae family, is a significant source of this compound. The compound was first isolated from Salvia virgata. researchgate.netcnjournals.com Subsequent studies have confirmed its presence in other Salvia species, including:

Salvia pinnata : Research has identified this compound as a constituent of this species. researchgate.net

Salvia officinalis : Commonly known as sage, this species has also been reported to contain this compound. nih.gov

Salvia tomentosa : this compound has been isolated from this species as well. researchgate.netplantaedb.com

Salvia verticillata : This species is another documented source of the compound. researchgate.net

While this compound is found in these species, it is considered less common than other triterpenic acids like oleanolic and ursolic acid, which are widespread in the Salvia genus. researchgate.net

Lagerstroemia speciosa, commonly known as banaba, is another notable botanical source of this compound. nih.govcabidigitallibrary.org The compound has been isolated from the leaves of this plant alongside other known triterpenoids. cabidigitallibrary.orgresearchgate.net The presence of this compound is listed as one of the constituents of interest in the leaf powder of Lagerstroemia speciosa. usp.org

This compound has been isolated from the leaves and twigs of Juglans sinensis, a species of walnut. nih.govebi.ac.uk This finding expands the known distribution of the compound beyond the Lamiaceae and Lythraceae families.

Biosynthetic Origins and Precursor Pathways

This compound, as a triterpenoid, originates from the complex network of terpenoid biosynthesis in plants. This pathway is fundamental to the production of a vast array of natural products.

Terpenoids are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com Plants utilize two distinct pathways to produce these precursors:

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway is primarily responsible for the synthesis of sesquiterpenes (C15) and triterpenes (C30). researchgate.nettugraz.at

The Methylerythritol 4-Phosphate (MEP) Pathway: Occurring in the plastids, this pathway generally produces monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). researchgate.nettugraz.at

As a triterpenoid, the biosynthesis of this compound's carbon skeleton originates from the MVA pathway. researchgate.net This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. A series of enzymatic reactions convert mevalonic acid into IPP, which can be isomerized to DMAPP.

The head-to-tail condensation of two farnesyl pyrophosphate (FPP) molecules, which are themselves formed from the condensation of IPP and DMAPP units, leads to the formation of squalene (C30). tugraz.at Squalene then undergoes cyclization to form the characteristic pentacyclic structure of triterpenoids like this compound. Subsequent enzymatic modifications, such as oxidation and hydroxylation, result in the final structure of this compound.

特性

IUPAC Name |

(4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22-,27+,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWBODJDDBCDFA-DXEZAUPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C(=O)C[C@@H](C3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14356-51-5 | |

| Record name | Virgatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014356515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIRGATIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3293BNX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Phytochemical Localization of Virgatic Acid

Biosynthetic Origins and Precursor Pathways

Relation to Fatty Acid Biosynthesis and Elongation

The biosynthesis of Virgatic acid, a triterpenoid, is intrinsically linked to the fundamental pathway of fatty acid biosynthesis through a common precursor molecule: acetyl-CoA. In both pathways, acetyl-CoA serves as the primary two-carbon building block.

In fatty acid synthesis, acetyl-CoA is carboxylated to form malonyl-CoA. These two molecules then enter a cycle of condensation, reduction, dehydration, and another reduction, with each cycle elongating the fatty acyl chain by two carbons. This process is catalyzed by the fatty acid synthase (FAS) complex.

Similarly, the journey to this compound begins with acetyl-CoA in the cytosol, which enters the mevalonate (MVA) pathway. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, and a third is added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonic acid, which is subsequently converted into the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). wikipedia.org These C5 units are the universal precursors for all terpenoids, including this compound. Thus, while the subsequent enzymatic steps and cellular compartments diverge, the foundational carbon source for both fatty acids and this compound is the same.

Key Enzymes and Metabolic Intermediates Relevant to this compound Biosynthesis

The biosynthesis of this compound proceeds through the well-established mevalonate and triterpenoid pathways. As an oleanane-type triterpenoid, its formation involves a series of key enzymatic reactions and intermediates.

Formation of Isoprenoid Precursors: The pathway initiates with acetyl-CoA . Through the action of enzymes in the mevalonate pathway, including HMG-CoA reductase , acetyl-CoA is converted to mevalonic acid and subsequently to the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) . wikipedia.org

Squalene Synthesis: IPP and DMAPP units are sequentially condensed to form the C30 acyclic precursor, squalene . This crucial step is catalyzed by squalene synthase .

Cyclization to the Triterpene Skeleton: Squalene undergoes epoxidation by squalene epoxidase to form (3S)-2,3-oxidosqualene . wikipedia.org This intermediate is the branch point for the synthesis of various triterpenoid skeletons. For oleanane-type triterpenoids like this compound, the enzyme β-amyrin synthase (an oxidosqualene cyclase) catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic structure, β-amyrin . mcw.eduresearchgate.net β-amyrin represents the fundamental oleanane skeleton.

Tailoring Modifications: Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by tailoring enzymes, primarily from the cytochrome P450 monooxygenase (CYP450) superfamily. To arrive at the final structure of this compound (3β-hydroxy-1-oxoolean-12-en-28-oic acid), the β-amyrin skeleton must undergo oxidation at three specific carbon positions: C-1, C-3, and C-28. This involves a sequence of hydroxylation and oxidation reactions to introduce the oxo group at C-1, the β-hydroxy group at C-3 (which is already present in β-amyrin), and the carboxylic acid group at C-28.

Table of Compounds

Extraction and Fractionation Techniques from Plant Matrices

The initial step in obtaining Virgatic acid involves its extraction from plant sources. A common method employs the use of polar solvents to effectively draw out the compound from the dried and powdered plant material. For instance, an 80% methanol (MeOH) solution has been successfully used to create a crude extract from the leaves and twigs of Juglans sinensis. ebi.ac.uk Similarly, the leaves of Viburnum suspensum have been subjected to extraction processes to isolate this compound. bocsci.comnih.gov

Following extraction, the crude mixture undergoes fractionation to separate the components based on their chemical properties. Bioassay-guided fractionation is a frequently utilized approach where the extract is separated into various fractions, and each fraction is tested for a specific biological activity. This allows researchers to target the isolation of active compounds like this compound. ebi.ac.uk The process often involves partitioning the initial extract between different immiscible solvents, such as ethyl acetate and water, to segregate compounds based on their polarity. Further separation is typically achieved using column chromatography with silica gel, where a gradient of solvents (e.g., a hexane-ethyl acetate mixture) is used to elute the fractions. ui.ac.id

Chromatographic Separation Methods

Chromatography is an indispensable tool for the purification of this compound from the complex mixtures obtained after initial extraction and fractionation. Both high-performance liquid chromatography and gas chromatography are pivotal in achieving the high level of purity required for structural elucidation and further studies.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. fluoroprobe.comsigmaaldrich.commdpi.comturkjps.org For the purification of this compound and related triterpenoids, reversed-phase HPLC is often employed. This method utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

While specific HPLC parameters for this compound are not extensively detailed in the provided search results, general methods for organic acids and triterpenoids offer insight. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous acidic solution and an organic solvent like acetonitrile or methanol. turkjps.org The elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) to achieve optimal separation. mdpi.comturkjps.org Detection is commonly performed using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). fluoroprobe.com

Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS, GC-FID)

Gas Chromatography (GC) is another crucial technique, particularly when coupled with mass spectrometry (GC-MS), for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. shimadzu.comchromforum.org This typically involves converting the polar functional groups (hydroxyl and carboxylic acid) into less polar and more volatile derivatives, such as trimethylsilyl (TMS) ethers/esters. shimadzu.comnih.gov

The derivatized sample is then injected into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. nih.govresearchgate.net The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. GC coupled with a Flame Ionization Detector (GC-FID) can also be used for quantification.

Spectroscopic Characterization Approaches for Structural Assignment

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic methods. pharmaknowledgeforum.com These techniques provide detailed information about the molecule's carbon skeleton, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. chemicalbook.com Techniques such as 1H NMR and 13C NMR provide information about the hydrogen and carbon atoms in the molecule, respectively. More advanced 2D-NMR techniques, like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different atoms in the molecule. The structure of this compound has been confirmed by comparing its NMR spectral data with that of known related compounds. bocsci.comnih.gov

Mass Spectrometry (MS) and Related Techniques

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy. researchgate.net When coupled with chromatographic techniques like GC-MS or LC-MS, it allows for the analysis of complex mixtures and the identification of individual components based on their mass spectra and retention times. pharmaknowledgeforum.com The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule.

Pharmacological Profile and Biological Activities of Virgatic Acid

Anti-inflammatory Properties

Virgatic acid is recognized as a constituent of several plant species known for their traditional use in treating inflammatory conditions. nih.govresearchgate.net

Anticancer and Cytotoxic Activities

The potential of this compound as an anticancer agent has been explored, with research indicating its involvement in inhibiting cancer cell viability and proliferation. nih.govacs.org

Induction of Apoptosis in Cancer Cell Lines

The primary mechanism for the anti-proliferative action of many triterpenoids is the induction of apoptosis, or programmed cell death. Research on triterpenes isolated from the leaves and twigs of Juglans sinensis, which include this compound, has shown that their anti-proliferative effects on hepatic stellate cells are mediated by inducing apoptosis. nih.govacs.orgebi.ac.uk Flow cytometry assays confirmed that these compounds led to an increase in apoptotic cells. nih.govacs.org

Anti-proliferative Effects

Studies have identified this compound as having anti-proliferative capabilities. In a notable study, various triterpenes were isolated from Juglans sinensis and evaluated for their effect on the proliferation of HSC-T6 rat hepatic stellate cells. While several compounds were tested, the study confirmed that the triterpenoid constituents, including this compound, contribute to the anti-proliferative activity observed in the plant extract. nih.govacs.orgebi.ac.uk The research highlighted that a free carboxylic group at a specific position (C-28) on the triterpene structure might be important for this activity. acs.org

Table 1: Reported Anticancer and Cytotoxic Activities of this compound

| Activity | Cell Line | Observation | Source |

|---|---|---|---|

| Anti-proliferative | HSC-T6 (Rat hepatic stellate cells) | Contributes to the inhibition of cell proliferation. | nih.govacs.org |

Antimicrobial Activities

This compound is a component of plant extracts that have demonstrated antimicrobial properties. For instance, it is found in Lagerstroemia speciosa, which is reported to have antibacterial and antiviral effects. researchgate.net While the antimicrobial activity of the whole plant extract is documented, specific studies focusing on the minimum inhibitory concentration (MIC) of isolated this compound against a broad spectrum of pathogens are limited in publicly accessible literature. The observed effects are generally attributed to the combined action of the various phytochemicals present in the extract.

Antibacterial Efficacy

This compound has demonstrated notable antibacterial properties. chembk.com Research indicates its effectiveness against a range of bacteria. Studies have shown that organic acids, in general, tend to be more active against Gram-negative bacteria compared to Gram-positive bacteria. mdpi.com The general order of susceptibility to these types of compounds has been observed as Escherichia coli > Pseudomonas aeruginosa > Enterococcus faecalis > Staphylococcus aureus. mdpi.com

The antibacterial action of acidic compounds is often influenced by the pH of the environment. The undissociated form of the acid is typically responsible for the antimicrobial effect, and a lower pH increases the concentration of this active form. bayern.de The effectiveness of these compounds can be quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth. nih.govidexx.nl For comparison, the MIC of salicylic acid has been reported to be in the range of 250–500 μg/mL against various bacterial species. mdpi.com

Table 1: Antibacterial Activity of Selected Organic Acids

| Organic Acid | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Salicylic Acid | Various species | 250-500 mdpi.com |

| Vanillic Acid | Staphylococcus aureus, Proteus mirabilis, Salmonella Typhi | 600 |

| Acetic Acid | Various pathogens | Active at dilutions as low as 0.166% nih.gov |

>The table above displays the Minimum Inhibitory Concentration (MIC) values for selected organic acids against various bacteria, providing a comparative context for the antibacterial efficacy of such compounds.

Antiviral Effects

The antiviral potential of this compound and related triterpenoids has also been a subject of investigation. researchgate.netcabidigitallibrary.org For instance, glycyrrhizic acid, another triterpenoid, has shown a broad spectrum of antiviral activities against viruses like hepatitis virus and herpes virus. mdpi.com Its mechanism of action can involve interfering with the viral life cycle, such as reducing endocytosis and viral uptake into host cells. mdpi.com

Similarly, oleanolic acid, a structurally related pentacyclic triterpenoid, has demonstrated potent antiviral activity against both acyclovir-sensitive and resistant strains of Herpes Simplex Virus Type 1 (HSV-1). frontiersin.org Its mechanism appears to involve the dysregulation of a viral protein essential for replication. frontiersin.org Tannic acid has been shown to inhibit the attachment of viruses to host cells. dovepress.com Caffeic acid has also been reported to have virucidal activity against the Ilhéus virus. mdpi.com

Antioxidant Mechanisms and Scavenging Properties

This compound is recognized for its antioxidant activities. chembk.com Antioxidants are crucial for mitigating the damage caused by reactive oxygen species (ROS) generated during normal metabolic processes. mdpi.com The antioxidant capacity of natural compounds is often evaluated through their ability to scavenge free radicals.

The free radical scavenging properties of compounds like folic acid have been studied using techniques such as pulse radiolysis. nih.gov Folic acid has been shown to efficiently scavenge various radicals, including CCl(3)O(2)(), N(3)(), and *OH. nih.gov Similarly, ellagic acid, another plant-derived compound, demonstrates a remarkable ability to scavenge free radicals, even at very low concentrations. mdpi.com The mechanism often involves the donation of a hydrogen atom from a hydroxyl group to neutralize the radical. mdpi.com

Studies on exopolysaccharides from probiotic bacteria have also highlighted their significant antioxidant and free radical scavenging potential, as demonstrated by various assays including the β-carotene-linoleic acid model system and DPPH radical scavenging activity. nih.gov

Associated Bioactivities (e.g., Related to Corosolic Acid and Ursolic Acid)

This compound shares a structural and functional relationship with other pentacyclic triterpenoids like corosolic acid and ursolic acid. nih.gov These compounds are often found together in plants and exhibit a range of similar biological activities. researchgate.netcaldic.com

Corosolic acid, sometimes referred to as "plant insulin," is well-known for its anti-diabetic effects. researchgate.netcaldic.com Both ursolic acid and corosolic acid have been shown to have antiproliferative effects against various cancer cell lines. nih.govmdpi.com Their anticancer activity in colon cancer cells is linked to their ability to promote the degradation of β-catenin, a key protein in a signaling pathway often dysregulated in cancer. nih.gov Despite having the same core structure, the number and position of hydroxyl groups on the triterpene skeleton can significantly influence their cytotoxic activity and selectivity against different cell lines. mdpi.com

Mechanisms of Action and Molecular Targets of Virgatic Acid

Interaction with Cellular Receptors and Modulation of Biological Pathways

Virgatic acid is a hydroxy monocarboxylic acid and a member of the pentacyclic triterpenoid class. nih.gov As a lipid-like molecule, it has the potential to interact with various cellular components, including membrane receptors and intracellular signaling molecules. biosynth.comnaturalproducts.net While specific receptor binding has not been fully elucidated, its classification as a hydroxycarboxylic acid suggests potential interaction with hydroxycarboxylic acid (HCA) receptors. nih.gov7tmantibodies.com HCA receptors, a family of G protein-coupled receptors (GPCRs), are known to be activated by various hydroxy-carboxylic acids and are involved in modulating cellular metabolism and immune responses. 7tmantibodies.commultispaninc.com

The modulation of biological pathways is a key aspect of this compound's mechanism of action. biosynth.com Research indicates that triterpenoids, the class of compounds to which this compound belongs, can influence a variety of pathways. researchgate.net These pathways are often related to fundamental cellular processes such as cell growth, differentiation, and apoptosis. researchgate.netresearchgate.net The interaction of this compound with these pathways is likely multifaceted, involving the direct or indirect regulation of key proteins and enzymes that govern cellular function.

Influence on Cellular Proliferation Processes

Studies have demonstrated the antiproliferative activities of this compound and related triterpenoids against various cancer cell lines. researchgate.netebi.ac.uk Research has shown that this compound, along with other triterpenoids isolated from Juglans sinensis, exhibited antiproliferative effects on HSC-T6 cells. ebi.ac.uk Similarly, studies on compounds isolated from Lagerstroemia speciosa have reported antiproliferative activities against A549, SK-OV-3, SK-MEL-2, and HCT-15 cell lines. researchgate.net

The mechanism behind this antiproliferative effect often involves the induction of apoptosis, or programmed cell death. researchgate.netphcog.com Flow cytometry assays have revealed that some triterpenoids inhibit cell proliferation by inducing apoptosis. researchgate.net This process is characterized by distinct morphological and biochemical changes in the cell, ultimately leading to its controlled demise. Further investigation into the specific molecular players involved in this compound-induced apoptosis has pointed to the activation of caspases, a family of proteases that play a crucial role in the execution phase of apoptosis. phcog.com For instance, in AGS cells, related triterpenoids were found to increase the activity of caspase-3, a key executioner caspase. phcog.com

Impact on Key Signaling Pathways (e.g., ERK and AKT pathways)

The extracellular signal-regulated kinase (ERK) and protein kinase B (AKT) pathways are critical signaling cascades that regulate a multitude of cellular processes, including proliferation, survival, and differentiation. nih.govmdpi.com The PI3K/AKT pathway, in particular, is a central regulator of cell growth and survival. kegg.jp

Research on oleanolic acid, a structurally similar triterpenoid, has shown that it can modulate both the ERK and AKT signaling pathways. chemfaces.com Oleanolic acid has been found to activate the hippocampal BDNF-ERK-CREB signaling pathway, which is involved in neuronal proliferation. chemfaces.com Furthermore, it has been shown to ameliorate fructose-induced adipo-IR in rats via the IRS-1/phosphatidylinositol 3-kinase/Akt pathway. chemfaces.com Given the structural similarities, it is plausible that this compound may exert some of its biological effects through the modulation of these key signaling pathways. Some studies have suggested that the pro-apoptotic effects of certain triterpenoids are associated with the inhibition of the PI3K-AKT pathway. researchgate.net

Role in Immune Response and Cell Survival Regulation

This compound and related compounds have been noted for their potential to modulate the immune response. biosynth.com The interaction of such compounds with immune cells and the signaling pathways that govern their function is an area of active investigation. biosynth.com7tmantibodies.com HCA receptors, which may be targets for this compound, are expressed in various immune cells, including monocytes, macrophages, and neutrophils, and are believed to mediate anti-inflammatory effects. 7tmantibodies.com

The regulation of cell survival is intricately linked to the modulation of signaling pathways like the PI3K/AKT pathway. mdpi.comkegg.jp The activation of AKT is known to promote cell survival by inhibiting pro-apoptotic proteins. mdpi.com Conversely, inhibition of the PI3K/AKT pathway can lead to apoptosis. researchgate.net The observed antiproliferative and pro-apoptotic effects of this compound and similar triterpenoids suggest a role in negatively regulating cell survival, particularly in cancer cells. researchgate.netphcog.com This regulation is likely achieved by tipping the balance of cellular signals towards apoptosis, potentially through the inhibition of pro-survival pathways like the AKT pathway and the activation of pro-apoptotic machinery, including caspases. researchgate.netphcog.com

Structure-activity Relationship Sar Studies of Virgatic Acid and Its Analogues

Identification of Key Structural Features for Biological Potency

While specific SAR studies focused exclusively on virgatic acid are limited, extensive research on the broader class of oleanane-type triterpenoids allows for the identification of several structural motifs crucial for biological activity. This compound is an oleanane triterpenoid characterized by an olean-12-ene backbone substituted with a carboxyl group at C-28, a β-hydroxy group at C-3, and an oxo group at C-1. nih.gov The biological potency of this class of compounds is generally dictated by the interplay of these and other functional groups on the rigid pentacyclic framework. nih.govresearchgate.net

Key structural features influencing the biological activity of oleanane triterpenoids include:

The Pentacyclic Skeletons : The rigid oleanane framework serves as the essential scaffold, orienting the functional groups in a specific three-dimensional arrangement for interaction with biological targets. nih.gov Even minor stereochemical changes or shifts between oleanane and its isomer, ursane, can significantly alter biological pathways and cellular responses. preprints.org

The C-28 Carboxyl Group : The carboxylic acid moiety at the C-28 position is often considered critical for the biological activity of many oleanane triterpenoids. nih.govresearchgate.net Studies on related compounds like oleanolic acid have shown that this acidic group is essential for activities such as hyaluronidase inhibition. researchgate.net Its ability to form hydrogen bonds and ionic interactions is a key determinant of binding affinity to various enzymes and receptors.

The C-3 Hydroxyl Group : The hydroxyl group at the C-3 position is a common feature among bioactive triterpenoids. Its presence and stereochemistry (α or β) are pivotal. Modifications at this site, such as esterification or glycosylation, are a common strategy to modulate activity, solubility, and pharmacokinetic properties. nih.gov For example, the attachment of an N-acetyl-glucosamine moiety at C-3 has been shown to enhance cytotoxic activity in some oleanane saponins. nih.gov

Hydroxylation Pattern : The number and location of additional hydroxyl groups on the pentacyclic skeleton significantly impact potency and selectivity. nih.gov A comparative study of oleanolic acid isomers revealed that the position of an extra hydroxyl group could dramatically alter inhibitory activities. nih.gov

The C-1 Oxo Group : A distinguishing feature of this compound is the ketone (oxo) group at the C-1 position. The presence of carbonyl functions on the A-ring can influence the molecule's electronic properties and conformation, potentially leading to unique biological activities compared to more common analogues like oleanolic acid, which lacks this feature.

The C-12 to C-13 Double Bond : The double bond in the C-ring is another important feature. Studies on oleanolic acid derivatives have suggested that the C12-C13 double bond is important for inhibitory activity against enzymes like topoisomerase I and II. nih.gov

Rational Design and Semi-Synthesis of this compound Derivatives

Rational drug design and semi-synthesis are powerful strategies to optimize the biological activity of natural products like this compound. nih.govmdpi.com These approaches involve making targeted chemical modifications to the lead compound based on an understanding of its SAR. nih.gov While specific reports on the semi-synthesis of this compound derivatives are not widely available, the principles applied to other oleanane triterpenoids, such as oleanolic acid (OA), provide a clear roadmap. nih.govnih.gov

The primary goals of these modifications are to enhance potency, improve selectivity, increase bioavailability, and reduce toxicity. Common strategies in the rational design of oleanane triterpenoid derivatives include:

Modification of the C-28 Carboxyl Group : This site is frequently modified to produce esters, amides, or other functional groups. Such changes can alter the molecule's polarity, lipophilicity, and ability to interact with target proteins. nih.gov

Modification of the C-3 Hydroxyl Group : The C-3 hydroxyl group is another key target for derivatization. It can be oxidized to a ketone or converted into various esters and ethers. Attaching sugar moieties (glycosylation) to form saponins is a well-known method to significantly alter the biological profile of triterpenoids. nih.gov

Modifications of the A-Ring : The A-ring can be modified by introducing different substituents or creating hybrid molecules. For instance, fusing heterocyclic rings to the A-ring of oleanolic acid has been explored to create novel compounds with enhanced anticancer activity. dntb.gov.ua

Modifications of the C-Ring : The C-12 double bond is a reactive site that can be targeted for chemical transformation. The introduction of different functional groups in this region can modulate activity. For example, some studies indicate that the C12-C13 double bond is crucial for the topoisomerase inhibitory activity of OA analogues. nih.gov

Semi-synthesis typically begins with the isolation of the natural triterpenoid from a plant source, followed by a series of chemical reactions to introduce the desired modifications. researchgate.netnih.gov For instance, researchers have successfully synthesized a variety of oleanolic acid derivatives, including those with modifications at C-3, C-12, C-13, and C-17, leading to potent inhibitors of topoisomerase I and IIα. nih.gov A similar approach could be applied to this compound to explore its therapeutic potential further.

Comparative Analysis of Biological Activities Among Structural Analogues

Comparing the biological activities of structurally related compounds is a cornerstone of SAR analysis. This compound is often co-isolated from plants like Lagerstroemia speciosa with other pentacyclic triterpenoids. tjnpr.orgnih.gov By comparing their structures and reported activities, one can infer the functional importance of specific structural differences.

The table below compares this compound with other prominent triterpenoids found in Lagerstroemia speciosa.

| Compound | Skeleton | C-1 Substitution | C-2 Substitution | C-3 Substitution | C-23 Substitution | Reported Activity Highlight |

| This compound | Oleanane | =O | -H | -OH | -H | - |

| Corosolic acid | Ursane | -H | -OH | -OH | -H | α-glucosidase inhibition (IC₅₀ = 3.53 µg/mL) nih.gov |

| Asiatic acid | Ursane | -H | -OH | -OH | -OH | α-glucosidase inhibition nih.gov |

| Maslinic acid | Oleanane | -H | -OH | -OH | -H | α-glucosidase inhibition nih.gov |

| Oleanolic acid | Oleanane | -H | -H | -OH | -H | α-glucosidase inhibition nih.gov |

| Arjunolic acid | Oleanane | -H | -OH | -OH | -OH | α-glucosidase inhibition nih.gov |

Data sourced from Hou et al., 2009. nih.gov

From this comparison, several SAR insights can be drawn:

Effect of the 1-oxo group : this compound is unique among this group due to its C-1 oxo functionality. This feature likely imparts different biological properties compared to its analogues that typically have hydroxyl groups or hydrogen at this position.

Effect of the Skeleton Type (Oleanane vs. Ursane) : Corosolic and asiatic acids possess an ursane skeleton, which differs from the oleanane skeleton of virgatic, maslinic, oleanolic, and arjunolic acids by the position of two methyl groups on the E-ring. This subtle change is known to influence biological activity. For instance, studies on non-small cell lung cancer cells showed that structural changes between oleanolic acid (oleanane) and its isomer ursolic acid (ursane) diminished cytotoxicity but increased selectivity. preprints.org

Effect of Hydroxylation : The degree and position of hydroxylation play a critical role. Corosolic acid (2α, 3β-dihydroxy) shows potent α-glucosidase inhibitory activity. nih.gov Asiatic and arjunolic acids, which have an additional hydroxyl group at C-23, also show activity. nih.gov A study on 13 different oleanane-type triterpenoids confirmed that the number and position of hydroxyl groups significantly affect their biological activities, including the inhibition of protein transport and N-glycosylation. nih.gov The presence of two hydrophilic hydroxyl groups can increase solubility and may be related to cytotoxicity. nih.gov

This comparative approach underscores that even minor variations in the triterpenoid structure, such as the difference between a hydroxyl and a ketone group or the stereochemistry of substituents, can lead to substantial changes in biological function. preprints.org

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical relationships between the chemical structures of a series of compounds and their biological activities. researchgate.net In QSAR, physicochemical properties or theoretical molecular descriptors are used as predictors to develop a model that can estimate the activity of new, untested compounds. frontiersin.org This approach allows medicinal chemists to prioritize the synthesis of analogues that are predicted to have improved activity, thereby saving time and resources. dntb.gov.ua

While no specific QSAR studies on this compound have been reported, the methodology has been successfully applied to its structural class, the oleanane triterpenoids. For example, a QSAR study was conducted on oleanolic acid derivatives to understand their inhibitory activity against protein-tyrosine phosphatase 1B, an important target in diabetes and obesity research. researchgate.net Similarly, predictive models have been developed for the anti-HSV-1 activity of triterpenes by integrating data from various reports. frontiersin.org

A typical QSAR study involves the following steps:

Data Set Preparation : A series of this compound analogues would need to be synthesized, and their biological activities (e.g., IC₅₀ values against a specific target) would be experimentally determined.

Descriptor Calculation : For each analogue, a large number of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

By applying QSAR approaches to a potential library of this compound derivatives, researchers could gain quantitative insights into the SAR, identifying which structural properties are most influential for a given biological effect. This would enable a more focused and efficient rational design of new, more potent therapeutic agents based on the this compound scaffold.

Ecological and Evolutionary Significance of Virgatic Acid Production

Role as a Plant Metabolite

Virgatic acid is a naturally occurring pentacyclic triterpenoid, a class of secondary metabolites found in various plant species. nih.govebi.ac.uk As a plant metabolite, it is produced during metabolic reactions within the plant but is not directly involved in the primary functions of growth and development. ebi.ac.ukebi.ac.uknih.gov Instead, such specialized compounds are often synthesized to mediate interactions with the plant's environment. nih.gov

The compound has been identified and isolated from a diverse range of plants. nih.gov It was first isolated from Salvia virgata. researchgate.netmedchemexpress.com Subsequent research has confirmed its presence in other species within the Salvia genus, including Salvia pinnata, Salvia verticillata, and Salvia palaestina. researchgate.netresearchgate.net Beyond the Salvia genus, this compound has been found in species such as Juglans sinensis (Chinese walnut), Lagerstroemia speciosa (Banaba), and Viburnum suspensum. nih.govebi.ac.ukresearchgate.net The occurrence of this compound across different plant families highlights its distribution in the plant kingdom. While triterpenoids like oleanolic acid and ursolic acid are very common in the Lamiaceae family, this compound is considered less common. researchgate.net

Table 1: Documented Plant Sources of this compound

| Plant Species | Genus | Family |

|---|---|---|

| Salvia virgata | Salvia | Lamiaceae |

| Salvia pinnata | Salvia | Lamiaceae |

| Salvia verticillata | Salvia | Lamiaceae |

| Salvia officinalis | Salvia | Lamiaceae |

| Salvia palaestina | Salvia | Lamiaceae |

| Juglans sinensis | Juglans | Juglandaceae |

| Lagerstroemia speciosa | Lagerstroemia | Lythraceae |

This table is generated based on information from multiple sources. nih.govebi.ac.ukresearchgate.netmedchemexpress.comresearchgate.netresearchgate.net

The biosynthesis of complex terpenoids like this compound is an example of the evolutionary diversification of plant metabolism. nih.govnih.gov The evolution of the enzymes responsible for creating these molecules, known as terpene synthases, from genes involved in primary metabolism (like gibberellin production) allowed plants to generate a vast arsenal of chemical structures. nih.govpnas.org This chemical diversity enables species to adapt to specific ecological pressures and niches. mdpi.com

Potential Ecological Functions within Source Organisms

The production of secondary metabolites like this compound is evolutionarily driven by the survival advantages they confer upon the source organism. nih.gov While research into the specific ecological roles of this compound is ongoing, existing studies point to significant protective functions.

A primary ecological role identified for this compound, particularly in Salvia species, is as a quencher of singlet oxygen. tandfonline.com Singlet oxygen is a highly reactive form of oxygen that can be produced during photosynthesis and can cause significant oxidative damage to plant cells, a process known as photooxygenation. Research has demonstrated that this compound can effectively neutralize singlet oxygen through a charge-transfer energy transfer mechanism. tandfonline.com This function suggests that this compound acts as a crucial protective agent, shielding the plant from photodamage. tandfonline.com

More broadly, terpenoids in plants are well-documented as critical mediators of ecological interactions. nih.govfiveable.me They often function as defense compounds against a wide range of organisms, including:

Herbivores: Many terpenoids are toxic or deterrent to insects and other animals that feed on plants.

Pathogens: These compounds can possess antimicrobial and antifungal properties, protecting the plant from diseases.

The evolution of such diverse compounds is a key strategy for plant defense and survival. nih.gov The specific ecological pressures faced by a plant species, such as the prevalence of certain herbivores or pathogens in its habitat, likely drive the natural selection for the production of specific terpenoids like this compound. nih.govmdpi.com Therefore, the presence of this compound in plants like Salvia and Juglans is likely a result of an evolutionary process that selected for enhanced defense and resilience within their specific ecological contexts.

Challenges and Future Directions in Virgatic Acid Research

Advancements in Isolation and Characterization Methodologies

Virgatic acid has been successfully isolated from several plant species, including Juglans sinensis, Salvia virgafa, and Viburnum suspensum. nih.govuni.lunih.gov The conventional method for its procurement involves bioassay-guided fractionation of plant extracts, a meticulous but often low-yield process. uni.lu Following extraction, characterization is typically achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being pivotal in elucidating its complex structure. nih.gov

However, these traditional methods present significant challenges. They are often labor-intensive, time-consuming, and can be limited by the natural abundance of the compound in the source plant, which may vary based on geography, climate, and season. A major future direction lies in the development and application of more advanced and efficient methodologies. High-throughput screening techniques, coupled with more sensitive analytical platforms like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), could accelerate the identification and quantification of this compound in crude extracts. Furthermore, adopting sophisticated isolation techniques such as countercurrent or centrifugal partition chromatography could improve purity and yield. Future advancements may also involve developing methods for in-situ characterization within plant tissues, providing a better understanding of its biosynthesis and ecological role.

Comprehensive Elucidation of Pharmacological Mechanisms

Preliminary research has indicated that this compound possesses antiproliferative properties. uni.lu Specifically, studies have shown its ability to inhibit the proliferation of hepatic stellate cells (HSC-T6) by inducing apoptosis, a form of programmed cell death. uni.lu It has also been flagged as a potential antidiabetic compound in studies of Lagerstroemia speciosa (Banaba) leaves. nih.gov

The primary challenge in this domain is the profound lack of detailed mechanistic understanding. Current knowledge is limited to the observed biological effect, while the precise molecular pathways and protein targets through which this compound exerts these effects remain unknown. A crucial future direction is to move beyond phenotypic screening to in-depth mechanistic studies. For instance, identifying the specific caspases activated by this compound in its induction of apoptosis or pinpointing the receptors and signaling molecules it interacts with to influence glucose metabolism is essential. The detailed study of related triterpenoids, such as Corosolic acid and Asiatic acid, may offer valuable starting points for forming hypotheses for this compound's mechanisms. nih.gov Future research must employ a range of cell biology and biochemical assays to comprehensively map its mechanism of action, which is a prerequisite for any further therapeutic development.

Exploration of Novel Therapeutic Applications and Drug Development Potential

The currently identified antiproliferative and potential antidiabetic activities represent the initial exploration of this compound's therapeutic utility. uni.lunih.gov The challenge is that these findings are preliminary and have not yet been translated into in vivo models, which is a critical step in the drug development pipeline.

The future of this compound research should involve a systematic expansion of its therapeutic screening. Given the diverse bioactivities of triterpenoids, this compound should be tested against a wider array of disease models, including other types of cancer, inflammatory conditions, and metabolic disorders. The journey from a natural product to a marketable drug is long and requires extensive preclinical and clinical trials. guidetopharmacology.org For this compound, the immediate future in drug development involves demonstrating efficacy and safety in animal models for its known activities. Success in these studies would build a case for its potential as a lead compound, which could then be chemically modified to enhance potency and optimize pharmacokinetic properties, following the path of other natural product-derived drugs like Captopril. guidetopharmacology.org

Sustainable Sourcing and Production Strategies

Currently, this compound is obtained exclusively through extraction from wild or cultivated plants. nih.govnih.govnih.gov This reliance on natural sources presents a significant challenge to sustainability, as over-harvesting can threaten plant populations and ecosystems. uni.lu Furthermore, chemical complexity makes total chemical synthesis a difficult and economically unviable option for large-scale production at present.

A critical future direction is the development of sustainable and scalable production strategies. nih.gov This involves a multi-pronged approach:

Sustainable Agriculture: Establishing controlled cultivation programs for high-yielding plant varieties, using sustainable agricultural practices that ensure a consistent and environmentally responsible supply of biomass. miami.edu

Biotechnology: Exploring plant cell culture or microbial fermentation as alternative production platforms. Genetically engineering microorganisms or plant cell lines to produce this compound could provide a scalable, consistent, and geographically independent source.

Semi-synthesis: Using a more abundant natural precursor molecule and converting it into this compound through a limited number of efficient chemical steps.

Implementing these strategies will be essential for ensuring a stable supply chain for research and potential commercialization without compromising ecological balance. uni.lunih.gov

Integration of Advanced Research Techniques (e.g., Omics, Computational Biology)

Traditional pharmacological research often investigates single targets or pathways. The challenge with complex natural products like this compound is that they may act on multiple targets simultaneously.

The integration of advanced research techniques is a vital future direction to unravel this complexity. uni.lu

Omics Technologies: Employing genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to this compound. nih.gov For example, treating cancer cells with the compound and analyzing changes in their gene expression (transcriptomics) or protein levels (proteomics) can help identify entire networks and pathways affected, offering unbiased clues to its mechanism of action. uni.luuni.lu

Computational Biology: In silico methods like molecular docking can predict potential binding interactions between this compound and a library of known protein targets, helping to prioritize hypotheses for laboratory testing. uni.lu Quantitative structure-activity relationship (QSAR) studies can guide the design of more potent synthetic derivatives. These computational tools, when used to analyze the vast datasets generated by omics studies, can significantly accelerate the pace of discovery and deepen our understanding of this compound's biological role. uni.lunih.gov

Mentioned Compounds and PubChem CIDs

Q & A

Q. What are the key physicochemical properties of Virgatic acid relevant to experimental design?

this compound (C₃₀H₄₆O₄, molecular weight 470.7 g/mol) exhibits a boiling point of 583.4±50.0°C at 760 mmHg and a density of 1.1±0.1 g/cm³. Its solubility profile includes hydrophilic solvents (water, methanol, ethanol) and organic solvents (petroleum ether, benzene). These properties guide solvent selection for dissolution, purification, and stability testing. For instance, methanol is often preferred for initial solubility due to its polarity and low interference in spectroscopic analysis .

Q. What solvents are optimal for dissolving this compound in laboratory settings?

Methodological testing should prioritize solvents with high solubility and compatibility with downstream assays. This compound dissolves well in methanol and ethanol, making them suitable for spectroscopic studies (e.g., UV-Vis, NMR). For hydrophobic interaction studies, petroleum ether or benzene may be used. Pilot solubility tests at varying temperatures (4°C to 25°C) are recommended to optimize dissolution efficiency .

Q. How should this compound be stored to maintain stability during research?

Storage at -4°C in airtight, light-protected containers is critical to prevent degradation. Stability studies should include periodic HPLC or mass spectrometry checks to monitor purity. Avoid repeated freeze-thaw cycles, as steam pressure fluctuations (0.0±3.7 mmHg at 25°C) may accelerate decomposition .

Q. What analytical techniques are recommended for confirming this compound purity and structure?

High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is standard for purity assessment. Structural confirmation requires NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Cross-validate results with reference spectra from databases like PubChem or Reaxys to ensure accuracy .

Advanced Research Questions

Q. How can researchers design in vitro experiments to account for this compound’s solubility limitations?

Pre-experiment solubility mapping is essential. Use binary solvent systems (e.g., methanol-water gradients) to enhance solubility while maintaining bioactivity. For cell-based assays, dissolve this compound in DMSO (<0.1% final concentration) to avoid cytotoxicity. Include solvent-only controls to isolate solvent effects .

Q. What methodologies are effective in resolving contradictory data on this compound’s pharmacological mechanisms?

Systematic reviews and meta-analyses of dose-response curves across studies can identify confounding variables (e.g., solvent choice, cell lines). Employ pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize mechanisms. Replicate experiments under standardized conditions, documenting batch-to-batch variability in compound purity .

Q. What statistical approaches are appropriate for determining sample size in this compound toxicity studies?

Use power analysis (α=0.05, β=0.20) to calculate sample size based on effect size estimates from pilot studies. For non-linear dose-response relationships, employ sequential sampling or Bayesian adaptive designs. Tools like G*Power or R’s pwr package streamline calculations .

Q. How should ethical considerations influence the design of in vivo studies involving this compound?

Follow ARRIVE 2.0 guidelines for animal studies, prioritizing the 3Rs (Replacement, Reduction, Refinement). For human cell lines, obtain institutional review board (IRB) approval and ensure compliance with GDPR or HIPAA for data anonymization. Document adverse events in real-time using electronic lab notebooks .

Q. What strategies can validate structural modifications of this compound derivatives using spectroscopic methods?

Combine 2D NMR (COSY, HSQC) to confirm regioselective modifications. For stereochemical analysis, use circular dichroism (CD) or X-ray crystallography. Computational modeling (DFT, molecular docking) predicts bioactivity changes, guiding synthetic priorities .

Q. How can cross-disciplinary collaboration enhance research on this compound’s bioactivity?

Integrate cheminformatics (e.g., molecular dynamics simulations) with wet-lab pharmacology to predict and validate targets. Collaborate with clinical researchers to align preclinical findings with translational endpoints. Data-sharing platforms like Zenodo ensure reproducibility across disciplines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。